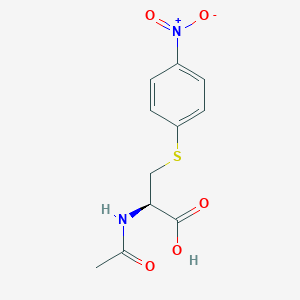

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

概要

説明

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a nitrophenyl group attached to the sulfur atom, and the amino acid L-cysteine as the core structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the nitrophenyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 4-nitrophenyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

化学反応の分析

Types of Reactions

N-Acetyl-S-(4-nitrophenyl)-L-cysteine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various acyl derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

NANLC is primarily recognized for its potential as a pharmacological agent. Its structure, which includes a nitrophenyl group, enhances its reactivity and interaction with biological targets.

- Antioxidant Properties : Like its analog N-acetylcysteine (NAC), NANLC exhibits antioxidant properties, contributing to the reduction of oxidative stress in cells. This is particularly relevant in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and chronic inflammatory conditions.

- Drug Development : The compound serves as a lead structure for the development of new drugs targeting various diseases. Its ability to modify biological pathways makes it a candidate for further investigation in drug design and synthesis.

Biochemical Research

NANLC plays a significant role in biochemical studies, particularly in understanding cellular mechanisms and interactions.

- Glutathione Modulation : Similar to NAC, NANLC can influence glutathione levels within cells. Glutathione is a critical antioxidant that protects cells from damage. Research indicates that NANLC may enhance glutathione synthesis, thereby providing protective effects against cytotoxic agents .

- Enzyme Inhibition Studies : The nitrophenyl moiety in NANLC allows it to act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms. This can provide insights into metabolic pathways and potential therapeutic targets.

Therapeutic Applications

The therapeutic potential of NANLC extends to several medical conditions:

- Respiratory Diseases : Due to its mucolytic properties, NANLC could be beneficial in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By reducing mucus viscosity, it may improve airway clearance and respiratory function .

- Neuroprotection : Emerging studies suggest that compounds similar to NANLC may offer neuroprotective effects by mitigating oxidative stress in neuronal tissues. This could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the effects and applications of NANLC:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated that NANLC significantly reduces oxidative stress markers in vitro. |

| Study 2 | Enzyme Interaction | Found that NANLC inhibits specific enzymes involved in metabolic syndromes, suggesting a role in drug development. |

| Study 3 | Respiratory Health | Reported improvements in lung function metrics among patients treated with NAC derivatives like NANLC during exacerbations of COPD. |

作用機序

The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can modulate the compound’s reactivity and interaction with enzymes, while the nitrophenyl group can participate in redox reactions. The cysteine moiety can interact with thiol groups in proteins, affecting their function and activity.

類似化合物との比較

Similar Compounds

N-Acetyl-L-cysteine: Lacks the nitrophenyl group and is commonly used as a mucolytic agent and antioxidant.

S-(4-Nitrophenyl)-L-cysteine: Lacks the acetyl group and is studied for its role in detoxification pathways.

N-Acetyl-S-(2-nitrophenyl)-L-cysteine: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.

Uniqueness

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is unique due to the presence of both the acetyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.

生物活性

N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NANP) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in relation to its roles in biochemical pathways, enzyme interactions, and therapeutic applications. This article explores the biological activity of NANP, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₅S |

| Molecular Weight | 284.29 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 582.6 °C |

| Melting Point | 158 °C |

| CAS Number | 91088-55-0 |

The biological activity of NANP is primarily attributed to its interactions at the molecular level. Key mechanisms include:

- Enzyme Inhibition : NANP may inhibit specific enzymes involved in metabolic pathways, impacting various biochemical processes.

- Receptor Binding : The compound has the potential to bind to receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : NANP can affect signal transduction pathways, altering how cells respond to external stimuli.

Biological Activities

- Antioxidant Properties : Similar compounds like N-acetyl-L-cysteine (NAC) are known for their antioxidant effects. Studies show that NAC can scavenge reactive oxygen species (ROS), which is crucial in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that cysteine derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. NANP may exhibit similar properties due to its structural similarities with NAC .

-

Potential Therapeutic Applications :

- Cancer Therapy : Preliminary studies suggest that compounds like NANP could enhance the efficacy of chemotherapeutic agents by reducing oxidative stress and improving cellular resilience against drug-induced damage .

- Hepatoprotection : There is evidence supporting the use of NAC in protecting liver cells from toxicity during chemotherapy. Given its structural relationship with NAC, NANP might offer similar hepatoprotective effects .

Case Study 1: Antioxidant Activity

A study investigated the effects of NAC on lung cancer cells (A549) where it was found that pretreatment with NAC reduced ROS levels and enhanced cell viability when exposed to cytotoxic agents. This suggests a protective role against oxidative stress-induced cell damage, which may be extrapolated to similar compounds like NANP .

Case Study 2: Hepatotoxicity Prevention

In a clinical trial involving patients undergoing hematopoietic stem cell transplantation, NAC showed significant reductions in liver enzyme levels indicative of hepatotoxicity. The findings suggest that NAC could be beneficial in preventing liver damage during chemotherapy, hinting at potential applications for NANP in similar contexts .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of NANP:

- In Vitro Studies : Research demonstrated that NANP exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

- Synergistic Effects with Other Compounds : When combined with other pharmacological agents, such as diminazene aceturate, NANP showed enhanced efficacy against certain parasitic infections, suggesting its utility in combination therapies .

特性

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Acetyl-S-(4-nitrophenyl)-L-cysteine considered a suitable biomarker for p-CNB exposure?

A: this compound is the most abundant urinary metabolite of p-CNB, comprising approximately half of the total metabolites excreted in urine [, , ]. Furthermore, its urinary excretion appears proportional to the p-CNB dose over a wide range, indicating a linear metabolic process []. This linearity makes it a reliable indicator of p-CNB exposure.

Q2: What are the major metabolic pathways of p-CNB in humans?

A: Research on individuals acutely poisoned with p-CNB revealed several metabolic pathways [, ]:

Q3: How do the metabolic pathways of p-CNB differ between humans and rats?

A: While both species exhibit similar metabolic routes for p-CNB, there are some quantitative differences. In rats, urinary excretion accounts for approximately two-thirds of the administered p-CNB dose, with this compound as the major metabolite []. Human studies show similar findings, but the specific ratios of metabolites may differ slightly [].

Q4: What analytical techniques were used to identify and quantify p-CNB metabolites in urine?

A4: Researchers employed various analytical techniques to study p-CNB metabolism:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。